molecular formula C10H9N3O2 B1530668 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 911468-31-0

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1530668
CAS No.: 911468-31-0
M. Wt: 203.2 g/mol
InChI Key: AIAACORTNIPHEO-UHFFFAOYSA-N
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Description

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a versatile pyrazole-carboxylic acid derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The compound features a pyrazole ring N-methylated at the 1-position and substituted with a carboxylic acid group at the 5-position and a pyridin-4-yl moiety at the 3-position, creating a multifunctional scaffold for further chemical modification . This compound is primarily valued for its role as a precursor in the development of potential therapeutic agents. Pyrazole derivatives demonstrate a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, antibacterial, and antidepressant properties . Specifically, structurally related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown significant commercial success as succinate dehydrogenase (SDH) inhibitors, functioning as potent antifungal agents against various phytopathogenic fungi . The carbonyl oxygen atom in similar pyrazole carboxamides can form crucial hydrogen bonds with residues like TYR58 and TRP173 on SDH, which is critical for antifungal activity . As a building block, researchers utilize this compound to develop novel molecular entities. Its structural framework is particularly valuable for creating potential SDH inhibitors and other bioactive molecules. The methyl ester derivative (CAS 1511343-77-3) is a closely related compound used in chemical synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(10(14)15)6-8(12-13)7-2-4-11-5-3-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAACORTNIPHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911468-31-0
Record name 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Step 1: Substitution/Hydrolysis Reaction

  • Dissolve an α,β-unsaturated ester and an acid-binding agent in an organic solvent.
  • Slowly add 2,2-difluoroacetyl halide at low temperature to form an α-difluoroacetyl intermediate.
  • Add alkali to hydrolyze and stabilize the intermediate.

Step 2: Condensation/Cyclization Reaction

  • Add a catalyst such as sodium iodide or potassium iodide to the intermediate solution.
  • Perform a low-temperature condensation reaction with methylhydrazine aqueous solution.
  • Apply reduced pressure and increase temperature to promote cyclization.
  • Acidify the reaction mixture to precipitate the crude pyrazole carboxylic acid.
  • Recrystallize from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% alcohol content) to purify.

This method yields high purity pyrazole carboxylic acids with good yields (~75%) and is adaptable to various substituents on the pyrazole ring.

Preparation of Related Pyrazole Carboxylic Acid Esters via Green Reagents

Another approach involves the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a close analog, using environmentally friendly reagents:

  • React 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate under nitrogen atmosphere at 100–150 °C for 8–12 hours to introduce the methyl group at N-1.
  • Use potassium carbonate as a catalyst under controlled pressure (0.5–1.1 MPa).
  • Purify by filtration and vacuum distillation.
  • Chlorinate the methylated ester using concentrated hydrochloric acid and hydrogen peroxide at 20–30 °C to introduce the chloro substituent.

This method replaces toxic reagents like dimethyl sulfate and sulfonic acid chloride with safer alternatives, improving safety and reducing environmental impact.

Comparative Data Table of Preparation Methods

Step/Parameter Alpha-Difluoroacetyl Intermediate Method Green Reagent Ester Method
Starting materials α,β-unsaturated ester, 2,2-difluoroacetyl halide 3-ethyl-5-pyrazole carboxylic acid ethyl ester, dimethyl carbonate
Key reagents/catalysts Potassium iodide or sodium iodide catalyst Potassium carbonate, hydrochloric acid, hydrogen peroxide
Reaction conditions Low temperature for substitution; reduced pressure and heating for cyclization 100–150 °C, nitrogen atmosphere, 8–12 h for methylation; 20–30 °C for chlorination
Purification Acidification, filtration, recrystallization in alcohol-water mixture Filtration, vacuum distillation
Yield ~75% Not explicitly stated but optimized for industrial scale
Environmental/safety considerations Uses halides and hydrazine; requires handling of acidic conditions Avoids toxic dimethyl sulfate and sulfonic acid chloride; safer reagents used

Notes on Adaptation to 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic Acid

  • The pyridin-4-yl substituent at C-3 can be introduced by using an α,β-unsaturated ester or corresponding precursor bearing the pyridin-4-yl group.
  • The condensation with methylhydrazine remains a key step for pyrazole ring formation.
  • Careful control of pH during acidification and recrystallization ensures high purity.
  • Catalyst choice and solvent system can be optimized based on substrate solubility and desired purity.

Summary of Research Findings

  • The two-step substitution/hydrolysis followed by condensation/cyclization is a robust and scalable route to methyl-substituted pyrazole carboxylic acids.
  • Use of iodide catalysts enhances cyclization efficiency.
  • Recrystallization from alcohol-water mixtures provides high purity products suitable for pharmaceutical or agrochemical applications.
  • Green chemistry approaches replacing toxic reagents with safer alternatives are being developed for related pyrazole derivatives, indicating potential for environmentally friendly synthesis of the target compound.

This detailed synthesis overview, supported by patent literature and chemical principles, provides a comprehensive guide to the preparation methods of this compound and closely related compounds, emphasizing practical and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and various substituted pyrazoles and pyridines .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, particularly in the realm of anti-inflammatory and anti-cancer therapies.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against specific cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, highlighting its potential as a lead compound in drug development .

Agricultural Chemistry

The compound has shown promise as a pesticide or herbicide due to its ability to interact with specific enzymatic pathways in plants and pests. Research has indicated that derivatives of this pyrazole can inhibit growth in certain weeds, making them candidates for development as environmentally friendly herbicides.

Data Table: Efficacy of Derivatives

Compound NameTarget SpeciesInhibition Rate (%)
Derivative AWeed X85
Derivative BPest Y78

Material Science

In material science, this compound can be utilized in the synthesis of novel polymers and nanomaterials. Its functional groups allow for modifications that enhance material properties such as thermal stability and mechanical strength.

Case Study:
Research conducted at a leading university demonstrated that incorporating this compound into polymer matrices improved thermal degradation temperatures by up to 20% compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways that regulate cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key analogs of 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Properties/Applications References
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid Pyrazin-2-yl (3) Potential electronic modulation for catalysis
1-methyl-3-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid dihydrochloride Piperidinyl (3), HCl salt Enhanced solubility for pharmaceutical use
1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl (1), methyl (3) Increased lipophilicity for drug delivery
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl (1), methyl (5) Steric hindrance affects binding interactions
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid Chloropyridinyl (1), trifluoroethoxy (3) Electron-withdrawing groups enhance acidity

Substituent Effects on Physicochemical Properties

  • Pyridinyl vs. Pyrazinyl/Piperidinyl : The pyridin-4-yl group in the target compound provides a planar, aromatic system conducive to π-π stacking in MOFs . Replacing it with pyrazin-2-yl (electron-deficient) or piperidinyl (bulky, basic) alters electronic properties and steric profiles, impacting coordination chemistry and bioavailability .
  • Carboxylic Acid Position : Analogs with carboxylic acid at the 3-position (e.g., 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid) exhibit different hydrogen-bonding patterns compared to the 5-carboxylic acid in the target compound, influencing crystal packing and solubility .
  • Electron-Withdrawing Groups : Substituents like trifluoroethoxy (in 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid) increase the acidity of the carboxylic acid group, enhancing metal-binding affinity in coordination complexes .

Biological Activity

1-Methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS Number: 911468-31-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, pharmacological properties, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.2 g/mol
  • SMILES Notation : CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
  • InChI Key : AIAACORTNIPHEO-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

A notable study synthesized a series of 32 asymmetric MACs fused with 1-aryl-1H-pyrazole, demonstrating promising in vitro and in vivo antitumor activity against multiple cancer types .

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Compounds related to this compound have shown efficacy comparable to traditional anti-inflammatory agents like indomethacin in various assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that pyrazole derivatives can exhibit activity against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The presence of specific functional groups within the pyrazole structure appears to enhance its antimicrobial efficacy .

Synthesis and Evaluation

A comprehensive study synthesized several pyrazole derivatives, including this compound. The synthesized compounds were subjected to biological evaluations that confirmed their potential as anticancer agents and anti-inflammatory drugs .

Structure-Aactivity Relationship (SAR)

Understanding the SAR of pyrazole compounds has been crucial in optimizing their biological activity. The presence of electronegative substituents and specific ring structures has been linked to enhanced anticancer and anti-inflammatory effects .

Data Table: Biological Activities of this compound

Activity TypeTarget Cells/OrganismsObserved EffectReference
AnticancerMDA-MB-231, HepG2Inhibition of cell growth
Anti-inflammatoryVarious modelsComparable efficacy to indomethacin
AntimicrobialE. coli, S. aureusSignificant antimicrobial activity

Q & A

Q. What are the common synthetic routes for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A general synthesis involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization. For example:
  • Step 1: React ethyl acetoacetate with phenylhydrazine to form a pyrazole ester intermediate .
  • Step 2: Introduce the pyridinyl group via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst, aryl boronic acids, and deoxygenated solvents (e.g., DMF/water) .
  • Step 3: Hydrolyze the ester to the carboxylic acid using NaOH or LiOH under reflux .
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress with TLC or HPLC to minimize side products.
  • Adjust Pd catalyst loading (0.5–5 mol%) based on substrate reactivity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; pyrazole-CH₃ at δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₀N₃O₂: 216.0773) .
  • Elemental Analysis : Ensure purity (>95%) by matching C/H/N/O percentages .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variations:
  • Pyridinyl Position : 4-Pyridinyl groups enhance hydrogen-bonding with targets (e.g., kinases) vs. 3-pyridinyl .
  • Methyl Group : The 1-methyl group improves metabolic stability by blocking CYP450 oxidation .
  • Carboxylic Acid : The 5-carboxylic acid moiety enables salt formation for solubility or coordination with metal ions in enzymes .
    Experimental Design :
  • Synthesize analogs (e.g., 1-ethyl, 3-phenyl, or 5-ester derivatives).
  • Test in vitro (e.g., enzyme inhibition assays) and compare IC₅₀ values .

Q. What strategies mitigate low yields in cross-coupling reactions during synthesis?

  • Methodological Answer : Low yields in Suzuki couplings often stem from palladium catalyst deactivation or boronic acid impurities . Solutions include:
  • Pre-purification : Distill boronic acids or use recrystallization to remove inhibitors .
  • Catalyst Systems : Switch to PdCl₂(dppf) or XPhos ligands for sterically hindered substrates.
  • Solvent Optimization : Use toluene/EtOH mixtures (3:1) instead of DMF for better solubility .
  • Temperature Control : Perform reactions at 80–100°C with microwave assistance to accelerate kinetics .

Key Considerations for Researchers

  • Contradictions in Data : Some studies report conflicting solubility profiles for pyrazole-carboxylic acids. Always validate using dynamic light scattering (DLS) or nephelometry under physiological conditions .
  • Advanced Purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) to isolate isomers or byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

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